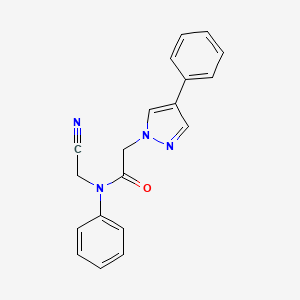

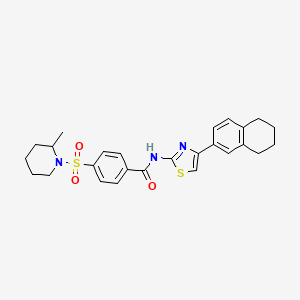

![molecular formula C25H22N2O B2873519 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol CAS No. 331862-23-8](/img/structure/B2873519.png)

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway. It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Synthesis Analysis

The synthesis of compounds similar to 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be analyzed using various techniques. For instance, crystallographic data can provide information about the compound’s structure . Additionally, 1H-NMR and 13C-NMR can provide information about the compound’s hydrogen and carbon environments, respectively .Chemical Reactions Analysis

The chemical reactions involving 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be complex. For example, the compound can participate in multicomponent reactions, which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be determined using various analytical techniques. For instance, elemental analysis can provide information about the compound’s composition .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, including 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol, have shown promise in cancer treatment due to their ability to modulate various biological pathways involved in tumor growth and metastasis . They can act as inhibitors of cell proliferation, induce apoptosis, and may interfere with cancer cell metabolism .

Microbial Treatment

Indole compounds are known to influence the gut microbiota and have been studied for their role in treating microbial infections . They can enhance the growth of beneficial bacteria while inhibiting pathogenic ones, thereby maintaining a healthy microbial balance .

Treatment of Disorders

The diverse biological activities of indole derivatives make them suitable for treating a variety of disorders. Their roles include antiviral, anti-inflammatory, and anticholinesterase activities, which are beneficial in managing conditions like Alzheimer’s disease and other neurodegenerative disorders .

Antiviral Applications

Indole derivatives have been reported to possess antiviral properties, with some compounds showing inhibitory activity against viruses such as influenza A and Coxsackie B4 virus. This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory and Analgesic Effects

Some indole derivatives exhibit anti-inflammatory and analgesic properties, making them useful in the treatment of inflammatory diseases and pain management. They can modulate inflammatory pathways and provide relief from symptoms .

Antidiabetic and Antimetabolic Effects

Indole derivatives have been explored for their potential in treating metabolic disorders, including diabetes. They may influence insulin sensitivity and glucose metabolism, offering a new approach to managing these conditions .

Mécanisme D'action

Target of Action

The primary target of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is the orphan nuclear receptor Nur77 (NR4A1, TR3) . This receptor plays a crucial role in various biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol acts as an antagonist of the Nur77 receptor . It binds to this receptor, inhibiting its activity and leading to various downstream effects. For instance, it can mimic the effect of Nur77 knockdown in non-small-cell lung cancer cells, leading to inhibited cell growth and induced apoptosis .

Biochemical Pathways

The compound’s interaction with the Nur77 receptor affects several biochemical pathways. It induces reactive oxygen species and ER stress in pancreatic cancer cells . Additionally, it inhibits mTORC1 signaling, a key pathway involved in cell growth and proliferation .

Pharmacokinetics

Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature

Result of Action

The action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol results in several molecular and cellular effects. It decreases the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation . It also decreases the expression of β1- and β3-integrin, blocking integrin-dependent breast cancer cell migration . Furthermore, it decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .

Orientations Futures

The future directions for research on 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol could involve further exploration of its biological activities and potential therapeutic applications. For instance, its role as a neuroprotectant suggests potential applications in neurodegenerative diseases . Additionally, its involvement in multicomponent reactions suggests potential applications in synthetic chemistry .

Propriétés

IUPAC Name |

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNWCZUAQGHKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

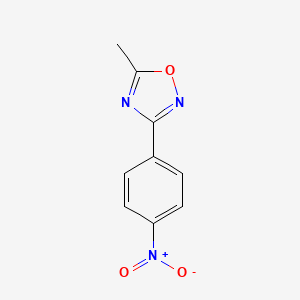

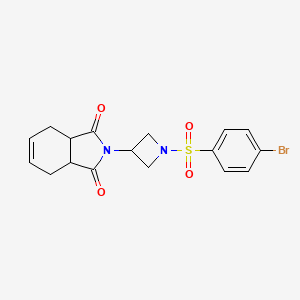

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

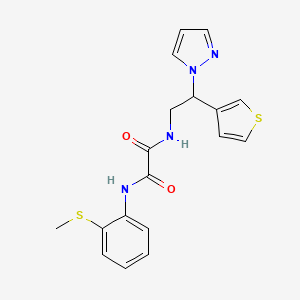

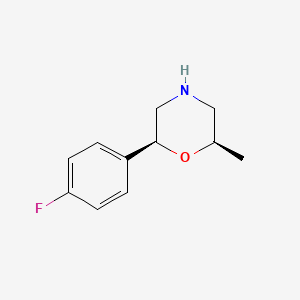

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

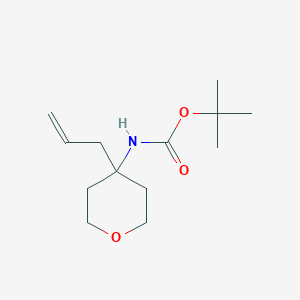

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)